molecular formula C13H11ClN2O3 B6416747 methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate CAS No. 2098000-12-3

methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate

Cat. No. B6416747
CAS RN: 2098000-12-3
M. Wt: 278.69 g/mol
InChI Key: GLGFLZSVEQWMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate (MBPC) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of uses in the laboratory, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. MBPC is also used in the laboratory to study the biochemical and physiological effects of various compounds, as well as their mechanisms of action. In

Scientific Research Applications

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as 5-chloro-6-methylpyrimidine-4-carboxylic acid and its derivatives. It is also used as a catalyst for various chemical reactions, such as the reaction of 4-chloro-6-methylpyrimidine and benzyl chloroformate. Additionally, this compound is used as an inhibitor of enzymes, such as tyrosinase.

Mechanism of Action

The mechanism of action of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is not fully understood. However, it is believed that it acts as an inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin. It is believed that this compound binds to the active site of tyrosinase, preventing it from catalyzing the reaction of tyrosine and oxygen to form melanin.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of experiments, such as the synthesis of various compounds, the catalyzation of chemical reactions, and the inhibition of enzymes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and is not as widely available as other compounds. Additionally, it is toxic and should be handled with caution.

Future Directions

There are several potential future directions for research on methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, the optimization of its use as an enzyme inhibitor, and the exploration of its potential applications in other areas of research, such as drug development and cancer therapy. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can be synthesized in two steps. The first step is the synthesis of 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid, which is achieved by the reaction of 4-chloro-6-methylpyrimidine and benzyl chloroformate in the presence of a base, such as sodium hydroxide. The second step is the methylation of the carboxylic acid, which is achieved by the reaction of the carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

methyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-18-13(17)10-11(12(14)16-8-15-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGFLZSVEQWMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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